molecular formula C6H10O3 B1296155 2-(Tetrahydrofuran-2-yl)acetic acid CAS No. 2434-00-6

2-(Tetrahydrofuran-2-yl)acetic acid

Cat. No.: B1296155
CAS No.: 2434-00-6
M. Wt: 130.14 g/mol
InChI Key: IEDVQOXHVRVPIX-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)acetic acid is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring compound containing four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the Corey-Kim oxidation of 2-(Oxolan-2-yl)ethane-1,1-diol using dimethyl sulfide . This method is known for its efficiency in converting secondary alcohols to their corresponding acids.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydrofuran-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the tetrahydrofuran ring and the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a pollinator attractant in certain orchid species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.

    Industry: It is used in the production of various chemicals and materials, including polymers and solvents.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a semiochemical, attracting pollinators through chemical mimicry. The compound’s structure allows it to bind to receptors on the pollinators, triggering behavioral responses .

Comparison with Similar Compounds

  • 2-(Oxolan-2-yl)ethan-1-ol
  • 3-(Tetrahydro-2-furanyl)propanoic acid
  • 2-(Tetrahydro-2H-pyran-2-yl)ethanol

Uniqueness: 2-(Tetrahydrofuran-2-yl)acetic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a pollinator attractant sets it apart from other similar compounds, highlighting its potential ecological and biological significance .

Properties

IUPAC Name

2-(oxolan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVQOXHVRVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281498
Record name (Oxolan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-00-6
Record name 2434-00-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Oxolan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution of 90 g. (0.81 mole) 2-cyanomethyltetrahydrofuran, 130 g. (3.2 mole) sodium hydroxide, 250 ml. methanol and 300 ml. water was heated at reflux for 20 hours. The reaction mixture was evaporated in vacuo, the residue taken up in chloroform and acidified to pH 5 with 6N hydrochloric acid. The organic layer was separated, the aqueous phase extracted with chloroform, the combined extracts dried (MgSO4) and the solvent evaporated to give 62 g. of crude acid. Distillation afforded 52.6 g. of product, B.P. 110° C. (2 mm.). 1H-NMR (CDCl3) ppm (delta): 2.50 (d, 2H, CH2COOH), 11.10 (s, 1H, COOH).
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Q & A

Q1: How does 2-(tetrahydrofuran-2-yl)acetic acid interact with its target, and what are the downstream effects?

A1: this compound, along with its methyl and ethyl ester derivatives, acts as a long-range attractant for the male Lissopimpla excelsa wasp, the primary pollinator of the Cryptostylis ovata orchid []. The compound mimics the pheromones released by female wasps, deceiving the males into landing on the orchid's flower. This interaction facilitates pollination, highlighting a fascinating example of chemical mimicry in nature. Notably, the S enantiomer of this compound is the naturally occurring and biologically active form [].

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